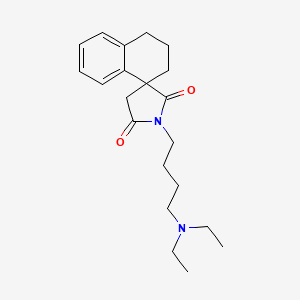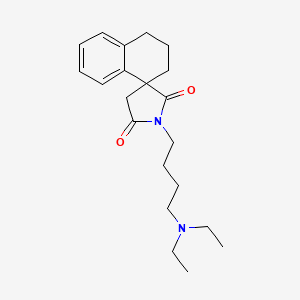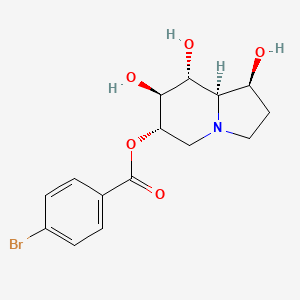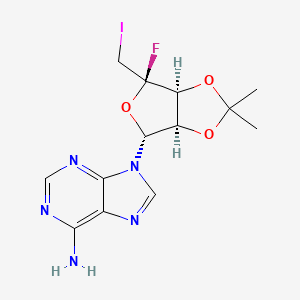
Adenosine, 5'-deoxy-4'-C-fluoro-5'-iodo-2',3'-O-(1-methylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- is a synthetic nucleoside analog. This compound is part of a broader class of nucleosides that have been modified to include fluorine atoms, which can significantly alter their biological activity and stability. These modifications are often explored for their potential therapeutic applications, particularly in antiviral and anticancer treatments .
Vorbereitungsmethoden
The synthesis of Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- typically involves multiple steps. One common route includes the introduction of the fluorine atom at the 4’-position of the ribose ring, followed by the iodination at the 5’-position. The protection of the 2’,3’-hydroxyl groups with an isopropylidene group is also a crucial step. The reaction conditions often involve the use of specific reagents such as iodine and fluorinating agents under controlled temperatures and pH .
Analyse Chemischer Reaktionen
Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives.
Deprotection: The isopropylidene group can be removed under acidic conditions to yield the free hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 4’-position enhances its stability and resistance to enzymatic degradation. This compound can inhibit the activity of certain enzymes, leading to the disruption of nucleic acid synthesis and function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fluorinated nucleosides such as:
- 5’-Chloro-5’-deoxy-2’,3’-O-isopropylidene-6-fluoro nebularine
- 2’-Deoxy-2’-fluoroadenosine
- Adenosine, 2-deoxy-4-c-ethynyl-2-fluoro-
Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- is unique due to the combination of fluorine and iodine atoms, which can provide distinct biological activities and chemical properties .
Eigenschaften
CAS-Nummer |
151725-74-5 |
|---|---|
Molekularformel |
C13H15FIN5O3 |
Molekulargewicht |
435.19 g/mol |
IUPAC-Name |
9-[(3aS,4R,6R,6aR)-4-fluoro-4-(iodomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]purin-6-amine |
InChI |
InChI=1S/C13H15FIN5O3/c1-12(2)21-7-8(22-12)13(14,3-15)23-11(7)20-5-19-6-9(16)17-4-18-10(6)20/h4-5,7-8,11H,3H2,1-2H3,(H2,16,17,18)/t7-,8+,11-,13-/m1/s1 |
InChI-Schlüssel |
VYRZQLHQPLXFQH-LVNATWPUSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H](O1)[C@](O[C@H]2N3C=NC4=C(N=CN=C43)N)(CI)F)C |
Kanonische SMILES |
CC1(OC2C(O1)C(OC2N3C=NC4=C(N=CN=C43)N)(CI)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


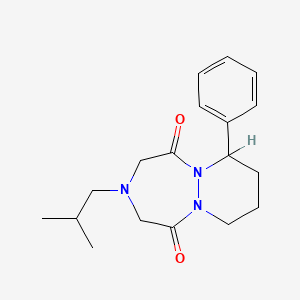
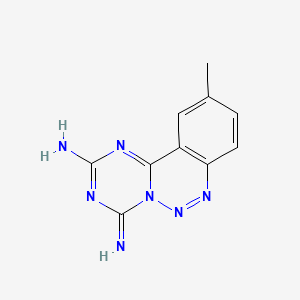
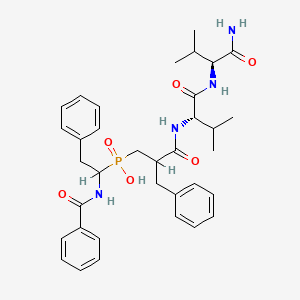
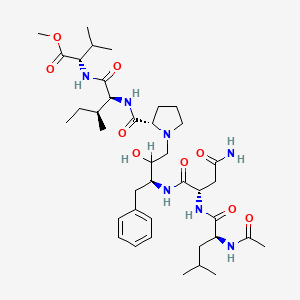
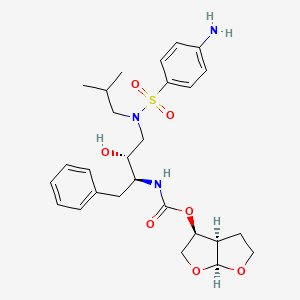
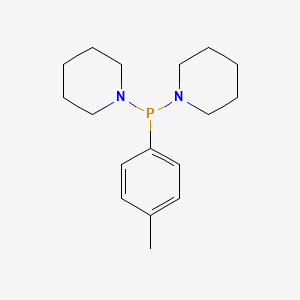
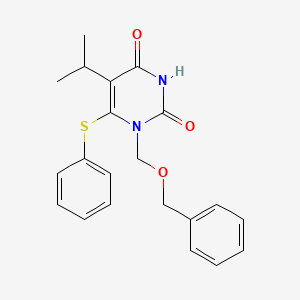
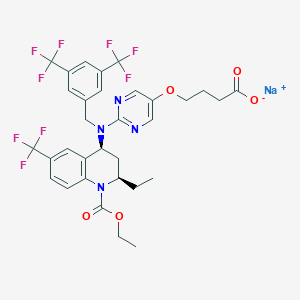
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
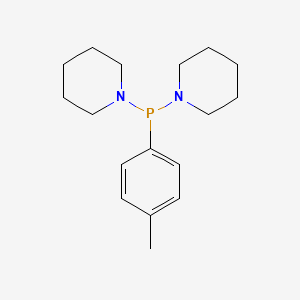
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
